REACTION_CXSMILES
|
CC1(C)CCCC(C)(C)N1.C([Li])CCC.[Br:16][C:17]1[CH:22]=[CH:21][C:20]([F:23])=[CH:19][CH:18]=1.[B:24](OC(C)C)([O:29]C(C)C)[O:25]C(C)C>O1CCCC1>[Br:16][C:17]1[CH:22]=[CH:21][C:20]([F:23])=[C:19]([B:24]([OH:29])[OH:25])[CH:18]=1
|
Name
|
|
Quantity
|
28 mL
|
Type
|
reactant
|
Smiles
|
CC1(NC(CCC1)(C)C)C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
16.5 mL
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)F
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
B(OC(C)C)(OC(C)C)OC(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
stirring at −78° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring at −78° C.
|
Type
|
WAIT
|
Details
|
continued for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
before removing the cooling bath
|
Type
|
CUSTOM
|
Details
|
reached −40° C.
|
Type
|
ADDITION
|
Details
|
5N hydrochloric acid was added (75 ml)
|
Type
|
STIRRING
|
Details
|
the mixture was stirred to ambient temperature
|
Type
|
STIRRING
|
Details
|
After stirring at ambient temp for 1 h the majority of the tetrahydrofuran
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
CUSTOM
|
Details
|
the mixture partitioned between ether (500 ml) and 1N hydrochloric acid (500 ml)
|
Type
|
EXTRACTION
|
Details
|
The organics were then extracted with 2N sodium hydroxide (400 ml)
|
Type
|
TEMPERATURE
|
Details
|
The aqueous was cooled in an ice-water bath
|
Type
|
ADDITION
|
Details
|
5N hydrochloric acid (150 ml) was added dropwise over 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The resulting white solid was collected
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=C(C1)B(O)O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 76.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |